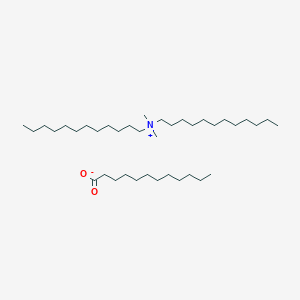![molecular formula C11H10Cl2F3N B14231732 4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline CAS No. 823804-92-8](/img/structure/B14231732.png)
4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline is a complex organic compound characterized by the presence of a cyclopropyl ring substituted with dichloro and trifluoromethyl groups, and an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline typically involves multiple steps, starting from readily available precursorsThe final step involves the coupling of the cyclopropyl intermediate with an aniline derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .
科学研究应用
4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with unique properties.
作用机制
The mechanism of action of 4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- 1,4-Dichloro-2-(trifluoromethyl)benzene
- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
- 2,5-Dichlorobenzotrifluoride
Uniqueness
4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline is unique due to its cyclopropyl ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
属性
CAS 编号 |
823804-92-8 |
|---|---|
分子式 |
C11H10Cl2F3N |
分子量 |
284.10 g/mol |
IUPAC 名称 |
4-[2,2-dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline |
InChI |
InChI=1S/C11H10Cl2F3N/c1-6-4-7(2-3-8(6)17)9(11(14,15)16)5-10(9,12)13/h2-4H,5,17H2,1H3 |
InChI 键 |
UCJQIDMECCROOO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C2(CC2(Cl)Cl)C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






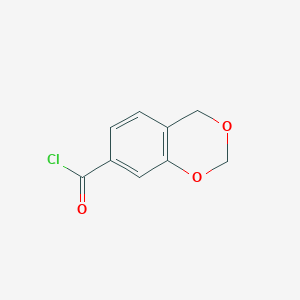
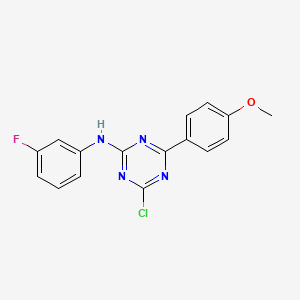
![Benzenamine, N,N-dimethyl-4-[2-(2-propenyl)-2H-1,2,3-triazol-4-yl]-](/img/structure/B14231679.png)


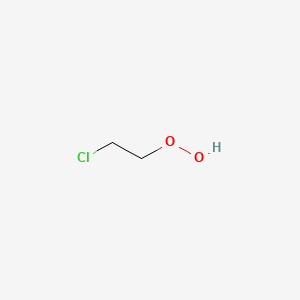

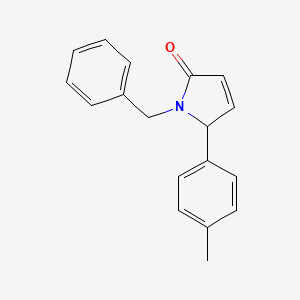
![9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol](/img/structure/B14231715.png)
